N,N'-[(4-chlorophenyl)methanediyl]dipentanamide
Description
N,N'-[(4-Chlorophenyl)methanediyl]dipentanamide is a symmetrical bis-amide compound characterized by a central 4-chlorophenyl group linked via a methanediyl bridge to two pentanamide chains. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the pentanamide chains) and electronic effects from the electron-withdrawing chlorine substituent on the aromatic ring.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(pentanoylamino)methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-5-7-15(21)19-17(20-16(22)8-6-4-2)13-9-11-14(18)12-10-13/h9-12,17H,3-8H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBANDXYNIBDNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)Cl)NC(=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(4-chlorophenyl)methanediyl]dipentanamide typically involves the reaction of 4-chlorobenzaldehyde with pentanamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: 4-chlorobenzaldehyde is reacted with pentanamide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a temperature of around 80-100°C for several hours.
Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N’-[(4-chlorophenyl)methanediyl]dipentanamide involves large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. The industrial process also includes rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(4-chlorophenyl)methanediyl]dipentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
N,N'-[(4-chlorophenyl)methanediyl]dipentanamide has been investigated for its pharmacological properties. The compound's structural similarity to other amides suggests potential activity in modulating biological pathways.
- Antinociceptive Properties : Research indicates that related compounds with similar structures exhibit antinociceptive effects, which could imply that this compound may also possess pain-relieving properties. Such compounds are often evaluated in animal models to assess their efficacy and mechanism of action .
- Inhibition of Seedling Development : Studies have shown that derivatives of chlorophenyl amides can inhibit the growth of sunflower seedlings, suggesting potential applications in herbicide development .
Analytical Applications
The compound can be utilized in analytical chemistry, particularly in the separation and identification of complex mixtures.
- High-Performance Liquid Chromatography (HPLC) : this compound can be analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water, which allows for the effective separation of this compound from impurities. This technique is crucial for pharmacokinetic studies and purity assessments during drug development .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules.
- Synthesis of Novel Compounds : The compound can be employed as a building block for synthesizing bis-pyrazolo-1,4-dihydro-pyridines and other derivatives. This application highlights its versatility in creating new chemical entities with potential biological activity .
Case Studies and Data Tables
To further illustrate the applications of this compound, the following data table summarizes key findings from relevant studies:
Mechanism of Action
The mechanism of action of N,N’-[(4-chlorophenyl)methanediyl]dipentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
The 4-chlorophenyl group is a critical pharmacophore in several bioactive compounds. Comparisons with analogs bearing different substituents reveal distinct electronic and steric influences:
Key Insight: The 4-chloro substituent strikes a balance between electron-withdrawing effects and steric bulk, which may optimize membrane permeability and target binding compared to more polar (e.g., nitro) or bulky (e.g., diethylamino) groups .
Structural Variations in the Amide Region
The dipentanamide backbone distinguishes the target compound from monoamide or hydroxamic acid derivatives:
Key Insight : The dipentanamide structure offers symmetry and flexibility, which may improve binding to symmetric enzyme pockets or protein interfaces. Unlike hydroxamic acids or sulfonylureas, the absence of ionizable groups in the target compound could reduce off-target interactions .
Biological Activity
N,N'-[(4-chlorophenyl)methanediyl]dipentanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and pharmacological applications, drawing from various research studies.
- Molecular Formula : C₁₃H₁₈ClN
- Molecular Weight : 237.74 g/mol
- Melting Point : 147–149 °C
- Boiling Point : Not specified
- Density : 1.4 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with dipentanamide under specific conditions to yield the desired product. The purification process often includes recrystallization or chromatography techniques to ensure high purity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential therapeutic applications in treating infections.
- Enzyme Inhibition : The compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary tract infections .
- Anti-inflammatory Properties : Similar compounds have been evaluated for their anti-inflammatory effects, indicating potential use in managing inflammatory disorders .
Case Studies
- Antibacterial Screening : In a study evaluating various synthesized compounds, this compound showed promising results against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, with the compound exhibiting a MIC value of 6.25 μg/mL against Trichophyton asteroides, indicating significant antifungal activity .
- Docking Studies : Molecular docking studies have revealed that this compound interacts favorably with target proteins, suggesting its potential as a lead compound for drug development. The binding affinities were comparable to known drugs, indicating its viability as a therapeutic agent .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
